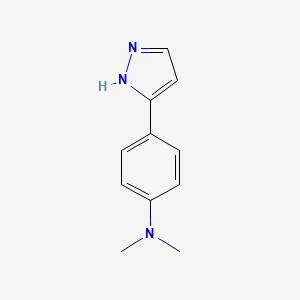

N,N-dimethyl-4-(1H-pyrazol-5-yl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

61490-98-0 |

|---|---|

Molecular Formula |

C11H13N3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N,N-dimethyl-4-(1H-pyrazol-5-yl)aniline |

InChI |

InChI=1S/C11H13N3/c1-14(2)10-5-3-9(4-6-10)11-7-8-12-13-11/h3-8H,1-2H3,(H,12,13) |

InChI Key |

NLUKOHAICARXID-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=NN2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N,n Dimethyl 4 1h Pyrazol 5 Yl Aniline and Analogous Structures

Conventional Synthetic Routes for Pyrazoles and Dihydropyrazoles

Traditional methods remain fundamental in pyrazole (B372694) synthesis, primarily relying on the cyclization of open-chain precursors. These routes are valued for their reliability and the accessibility of starting materials.

Cyclization Reactions involving Hydrazine (B178648) and α,β-Unsaturated Systems (e.g., chalcones and acrylaldehydes)

The most prominent and widely utilized method for synthesizing the pyrazole nucleus is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound. mdpi.comnih.gov Among the most effective precursors are α,β-unsaturated carbonyl compounds, such as chalcones, which react with hydrazines to form pyrazolines. These intermediates can then be oxidized to the corresponding aromatic pyrazoles. nih.govnih.gov

The reaction mechanism typically proceeds through an initial Michael-type conjugate addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization via nucleophilic attack on the carbonyl carbon and subsequent dehydration to yield the pyrazoline ring. researchgate.net If a leaving group is present on the hydrazine, such as in tosylhydrazine, elimination can occur directly to yield the aromatic pyrazole. nih.gov

For instance, the reaction of various α,β-unsaturated ketones with hydrazine derivatives can lead to a range of substituted pyrazoles. The reaction of chalcones with hydrazine hydrate (B1144303), followed by oxidation, is a classic route to 3,5-diaryl-1H-pyrazoles. mdpi.com Similarly, α,β-alkynic aldehydes react with hydrazines, and subsequent treatment with an electrophile like phenylselenyl chloride can yield 4-functionalized pyrazoles in a one-pot process. mdpi.com

Table 1: Examples of Pyrazole Synthesis from α,β-Unsaturated Systems

α,β-Unsaturated Precursor Hydrazine Derivative Reaction Conditions Product Type Reference Chalcones (Ar-CO-CH=CH-Ar') Hydrazine Monohydrate 1. Reaction to form pyrazoline, 2. Oxidation (e.g., with H₂O₂) 3,5-Diaryl-1H-pyrazoles mdpi.com α,β-Unsaturated Ketones (with β-hydrogen) Tosylhydrazones Microwave irradiation, solvent-free 3,5-Disubstituted-1H-pyrazoles mdpi.com α,β-Alkynic Aldehydes Hydrazines One-pot reaction with Phenylselenyl Chloride 4-(Phenylselanyl)pyrazoles mdpi.com Quinolin-2(1H)-one-based α,β-unsaturated ketones Arylhydrazines Microwave, Acetic Acid, 120 °C Quinolin-2(1H)-one-based pyrazoles rsc.org

Multi-component Reaction Strategies for Pyrazole Synthesis

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, have emerged as a powerful tool for constructing complex molecules like pyrazoles. rsc.org These strategies offer significant advantages over traditional multi-step syntheses, including operational simplicity, high atom economy, and increased efficiency. rsc.orgbeilstein-journals.org

A common MCR for pyrazole synthesis involves the reaction of aldehydes, active methylene (B1212753) compounds (like malononitrile (B47326) or β-ketoesters), and hydrazine derivatives. beilstein-journals.org For example, a four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate can produce highly substituted pyrano[2,3-c]pyrazole derivatives. rsc.orgnih.gov The reaction sequence typically involves the initial formation of intermediates through Knoevenagel condensation and the reaction of the β-ketoester with hydrazine, which then undergo a Michael addition and subsequent cyclization. beilstein-journals.orgnih.gov

Various catalysts, including mild and efficient options like Yb(PFO)₃, can be employed to facilitate these reactions and improve yields. beilstein-journals.org These MCRs provide a modular and versatile approach to a wide array of pyrazole structures, including fused heterocyclic systems. beilstein-journals.orgnih.gov

Table 2: Selected Multi-component Reactions for Pyrazole Synthesis

Number of Components Reactants Catalyst/Conditions Product Type Reference Three Aldehydes, β-ketoesters, Hydrazines Yb(PFO)₃ Persubstituted pyrazoles beilstein-journals.org Three Aryl halides, α-bromocinnamaldehyde, Tosylhydrazine Masuda borylation Suzuki cross-coupling (MBSC) 3,4-Biarylpyrazoles beilstein-journals.org Four Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate Sodium gluconate or catalyst-free with ultrasonic irradiation Dihydropyrano[2,3-c]pyrazoles rsc.orgnih.gov Four Enaminones, Benzaldehyde, Hydrazine dihydrochloride, Ethyl cyanoacetate Ammonium acetate, Water Pyrazolo[3,4-b]pyridines longdom.org

Advanced and Environmentally Conscious Synthetic Approaches

In response to the growing need for sustainable chemical manufacturing, modern synthetic chemistry has focused on developing advanced, eco-friendly methods. These approaches aim to reduce waste, minimize energy consumption, and avoid hazardous materials.

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis has become a popular and effective technique for accelerating chemical reactions. acs.org Compared to conventional heating methods, microwave irradiation can significantly reduce reaction times, often from hours to minutes, while frequently providing higher product yields and purity. rsc.orgacs.orgrsc.org This efficiency is attributed to the direct and rapid heating of the reaction mixture.

This technology has been successfully applied to various pyrazole syntheses. For example, the cyclocondensation of chalcone (B49325) analogues with hydrazine hydrate can be efficiently carried out under microwave conditions to produce pyrazole derivatives. nih.gov Similarly, the synthesis of quinolin-2(1H)-one-based pyrazoles from the corresponding α,β-unsaturated ketones and arylhydrazines is achieved in 7-10 minutes under microwave irradiation at 120 °C, a significant improvement over traditional refluxing methods. rsc.org Solvent-free microwave methods have also been developed, further enhancing the green credentials of this approach. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference Synthesis of N'-substituted hydrazides (oxadiazole-pyrazole hybrids) 7–9 hours 9–10 minutes Yields improved to 79–92% acs.org Cyclocondensation of carbohydrazide (B1668358) derivatives with 2,4-pentanedione Not specified 3–5 minutes Yields of 82-98% rsc.org Reaction of quinolin-2(1H)-one-based ketones with arylhydrazines Not specified 7–10 minutes Yields of 68-86% rsc.org

Transition Metal-Catalyzed Methods (e.g., Rh(III)-catalyzed C-H Activation/Cyclization for fused pyrazoles)

Transition metal-catalyzed C-H functionalization has revolutionized the synthesis of complex organic molecules by allowing for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, making synthetic routes more efficient and step-economical. rsc.orgnih.gov

Rhodium(III)-catalyzed C-H activation and cyclization cascades are particularly powerful for constructing fused heterocyclic systems. nih.govrsc.orgacs.org In the context of pyrazole synthesis, this methodology has been used to create novel fused pyrazoles. For example, a Rh(III)-catalyzed [4+1] cyclization of aryl-substituted pyrazoles with cyclopropanols via a C-H bond activation process has been developed to construct carbonyl-functionalized pyrazolo[5,1-a]isoindoles. rsc.org Similarly, a Rh(III)-catalyzed reaction of pyrazol-3-ones with alkynoate esters via a sequential C-H activation, ortho-alkenylation, and intramolecular cyclization cascade yields indazole-fused pyrazoles. acs.org These reactions typically exhibit good functional group compatibility and provide access to complex scaffolds under relatively mild conditions. rsc.orgresearchgate.net

Green Chemistry Principles in Pyrazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to create more sustainable and environmentally benign processes. nih.govresearchgate.net These strategies focus on using safer solvents, renewable resources, and energy-efficient techniques. nih.govthieme-connect.com

Key green approaches in pyrazole synthesis include:

Use of Green Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature. Many multicomponent reactions for pyrazole synthesis have been successfully adapted to aqueous media, often with excellent yields. longdom.orgresearchgate.netthieme-connect.com

Solvent-Free Conditions: Performing reactions without a solvent, for instance by grinding the reactants together (mechanochemistry), minimizes waste and simplifies product purification. researchgate.net

Recyclable Catalysts: The use of heterogeneous catalysts, such as magnetic nanoparticles, allows for easy separation from the reaction mixture using an external magnet and subsequent reuse, which is both cost-effective and environmentally friendly. researchgate.net

Energy-Efficient Techniques: In addition to microwave irradiation, ultrasound-assisted synthesis is another energy-efficient method that can promote reactions under milder conditions. nih.govrsc.orgresearchgate.net

These green methodologies are not only ecologically advantageous but often lead to improved reaction efficiency, shorter reaction times, and simplified operational procedures. nih.govacs.orgacs.org

Table 4: Overview of Green Chemistry Strategies in Pyrazole Synthesis

Green Strategy Example Application Benefits Reference Water as Solvent Multicomponent synthesis of pyrano[2,3-c]pyrazoles Environmentally benign, cost-effective, simplified workup longdom.orgresearchgate.netthieme-connect.com Ultrasound Irradiation Catalyst-free synthesis of pyrano[2,3-c]pyrazoles in water Energy efficient, excellent yields, reduced reaction time nih.govresearchgate.net Solvent-Free Grinding Synthesis of NH-pyrazoles and pyrazole chalcones Eliminates solvent waste, simple procedure researchgate.net Recyclable Magnetic Nanoparticle Catalyst One-pot synthesis of pyrano[2,3-c]pyrazoles Easy catalyst recovery and reuse, reduced waste researchgate.net

Mechanistic Studies and Reaction Kinetics

The synthesis of pyrazole structures, including N,N-dimethyl-4-(1H-pyrazol-5-yl)aniline, often proceeds through the condensation of a 1,3-dielectrophilic component with a hydrazine derivative. The mechanistic intricacies and kinetic profile of these reactions are critical for controlling regioselectivity and optimizing reaction yields.

The formation of the pyrazole ring from precursors like enaminones, enaminonitriles, or β-ketonitriles with hydrazine is a multi-step process involving distinct intermediates. The most widely accepted pathway begins with the nucleophilic attack of a hydrazine nitrogen atom on an electrophilic carbon of the precursor.

For instance, in the reaction between a β-ketonitrile and hydrazine, the initial step is a nucleophilic attack by the terminal nitrogen of hydrazine on the carbonyl carbon. This leads to the formation of a hydrazone intermediate . Following this, an intramolecular cyclization occurs via the attack of the second hydrazine nitrogen onto the nitrile carbon, which, after tautomerization, yields the final 5-aminopyrazole product. chim.it

Similarly, when enaminones react with hydrazine, the mechanism is believed to initiate with the addition of an amino group from hydrazine to the β-carbon of the enaminone's double bond. This is followed by the elimination of a dimethylamine (B145610) molecule and subsequent cyclization with the elimination of a water molecule to form the pyrazole ring. nih.gov This process involves non-isolable intermediates. nih.gov Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the geometries of these intermediates and the transition states connecting them. nih.gov For example, DFT calculations have been used to analyze the molecular electrostatic potential and frontier molecular orbitals, which helps in understanding the charge transfer processes and drug-receptor interactions that guide the reaction pathways. nih.govyoutube.com

Nucleophilic Attack: Initial attack of the hydrazine nucleophile on the electrophilic center of the substrate (e.g., carbonyl carbon or β-carbon of an enone).

Intermediate Formation: Formation of a transient species, typically a hydrazone or an addition adduct. chim.itnih.gov

Intramolecular Cyclization: Ring closure via nucleophilic attack of the second nitrogen atom of the hydrazine onto the remaining electrophilic center (e.g., nitrile or carbonyl carbon).

Aromatization: Dehydration or elimination of another small molecule (like an amine) to form the stable aromatic pyrazole ring. nih.govnih.gov

Metal-mediated pathways have also been investigated, where oxidation-induced N-N coupling of diazatitanacycles can form pyrazoles. In these cases, the mechanism can be inner-sphere, requiring coordination of the oxidant (like TEMPO) to the metal center, which is the rate-limiting step. researchgate.net

The electronic nature of substituents on the precursors plays a pivotal role in the reactivity and regioselectivity of pyrazole synthesis. The aniline (B41778) moiety in this compound contains a powerful electron-donating group (EDG), the dimethylamino group (-N(CH₃)₂), which significantly influences the reaction.

Electron-Donating Groups (EDGs):

Increased Nucleophilicity: EDGs on the aniline ring enhance the electron density of the aromatic system, which can influence the reactivity of the starting materials. In the context of pyrazole precursors derived from such anilines, the increased electron density can affect the electrophilicity of the carbonyl or enone system.

Basicity of Pyrazole Ring: EDGs attached to the pyrazole ring generally increase its basicity. organic-chemistry.org For instance, an amino group at the C3 position of a pyrazole ring increases its basicity. mdpi.com This enhanced basicity is due to the donation of electron density to the ring, making the pyridine-like nitrogen more available for protonation.

Tautomer Stabilization: Theoretical calculations have shown that EDGs, such as -NH₂ or -CH₃, at the C3-position of the pyrazole ring favor the C3-tautomer. mdpi.com

Reaction Yields: In some synthetic methods, the presence of EDGs on the aromatic aldehyde precursor leads to higher product yields compared to electron-withdrawing groups. youtube.com

Electron-Withdrawing Groups (EWGs):

Decreased Basicity: Conversely, EWGs on the pyrazole ring decrease its basicity by withdrawing electron density. organic-chemistry.org

Tautomer Stabilization: EWGs like -COOH or -CHO tend to stabilize the C5-tautomer when substituted at the pyrazole ring. mdpi.com

Reactivity Control: In reactions involving unsymmetrical diketones, an EWG (like an ester group) can direct the regioselectivity of the cyclization, making one carbonyl carbon significantly more electron-deficient and thus more susceptible to the initial nucleophilic attack. researchgate.net

The interplay of these electronic effects is crucial for designing synthetic routes that yield the desired pyrazole isomer with high efficiency.

| Substituent Type | Effect on Reactivity/Properties | Example Group | Reference |

|---|---|---|---|

| Electron-Donating Group (EDG) | Increases basicity of the pyrazole ring | -N(CH₃)₂, -NH₂, -CH₃ | mdpi.com, organic-chemistry.org |

| Favors C3-tautomer stabilization | -NH₂, -OH, -CH₃ | mdpi.com | |

| Can lead to higher reaction yields | -OCH₃, -OH | youtube.com | |

| Electron-Withdrawing Group (EWG) | Decreases basicity of the pyrazole ring | -NO₂, -COOH | organic-chemistry.org |

| Favors C5-tautomer stabilization | -COOH, -CHO | mdpi.com | |

| Controls regioselectivity in reactions with unsymmetrical precursors | -COOR | researchgate.net |

Enaminones and enaminonitriles are highly versatile and valuable building blocks for the synthesis of heterocyclic compounds, including pyrazoles. researchgate.netmdpi.com Their dual functionality, possessing both nucleophilic (amino group) and electrophilic (carbonyl/nitrile and β-carbon) centers, allows for facile reactions with binucleophiles like hydrazine. mdpi.com

A common and efficient method for synthesizing pyrazoles involves the condensation of enaminones with hydrazine hydrate. nih.gov For example, novel N-arylpyrazole-containing enaminones have been used as key intermediates which, upon reaction with hydrazine hydrate in refluxing ethanol, afford bipyrazoles. nih.gov The reaction mechanism proceeds through an initial nucleophilic addition of hydrazine to the enaminone double bond, followed by the elimination of dimethylamine and water to yield the final pyrazole product. nih.gov

Flow chemistry has also been employed for a two-step pyrazole synthesis where an acetophenone (B1666503) is first condensed with dimethylformamide-dimethylacetal (DMF-DMA) to generate an enaminone intermediate. This intermediate is then directly reacted with a hydrazine solution in a subsequent step to produce the desired pyrazole.

The reaction of α,β-unsaturated nitriles (enaminonitriles) with hydrazine is another major route to 3(5)-aminopyrazoles. chim.it The presence of a good leaving group at the β-position of the enaminonitrile facilitates the cyclization process. chim.it The mechanism is thought to proceed via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and elimination of the leaving group. chim.it

| Precursor Type | N-Nucleophile | Key Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Arylpyrazole-containing enaminones | Hydrazine hydrate | Reflux in absolute ethanol | 1H,1'H-Bipyrazoles | nih.gov |

| Enaminone (from Acetophenone + DMF-DMA) | Hydrazine | Flow chemistry, high temperature (e.g., 170 °C) | Substituted pyrazoles | |

| Enaminonitriles (α,β-unsaturated nitriles) | Hydrazine hydrate | Various, often with base or acid catalysis | 5-Aminopyrazoles | , chim.it |

| Enaminones | Hydrazine hydrochloride | Rhodium-catalyzed, with internal alkynes | Fused tricyclic pyrazoles | |

| Enaminones | Hydrazine hydrate | Photocatalytic, with CBr₄ | Bromo-substituted pyrazoles |

Spectroscopic Characterization and Advanced Structural Elucidation of N,n Dimethyl 4 1h Pyrazol 5 Yl Aniline and Analogs

Unveiling Molecular Frameworks with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the precise assignment of molecular structures. Through the analysis of proton and carbon-13 nuclei, a detailed map of the atomic connectivity and chemical environment within these pyrazole (B372694) derivatives can be constructed.

Mapping Proton Environments with 1H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the hydrogen atoms within a molecule. For pyrazole aniline (B41778) derivatives, ¹H NMR spectra reveal characteristic signals that can be assigned to specific protons in the pyrazole and aniline rings, as well as the dimethylamino group. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netjocpr.comrdd.edu.iqchemicalbook.com

In a typical ¹H NMR spectrum of a pyrazole derivative, the proton on the pyrazole ring (H-4) often appears as a singlet. researchgate.netacs.org For instance, in 1-substituted 3,5-dimethylpyrazoles, the C4-H proton of the pyrazole ring resonates as a singlet at approximately 5.70-5.72 ppm. acs.org The protons of the aniline ring typically appear in the aromatic region of the spectrum, with their chemical shifts and splitting patterns influenced by the substitution pattern. The two methyl groups of the N,N-dimethylamino moiety usually give rise to a sharp singlet.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole C4-H | 5.70 - 7.20 | Singlet |

| Aniline Aromatic Protons | 6.90 - 7.74 | Multiplet, Doublet, or Triplet |

| N-CH₃ | 2.12 - 3.85 | Singlet |

| NH (if present) | 7.95 - 11.93 | Singlet (often broad) |

This table presents typical ¹H NMR chemical shift ranges for protons in pyrazole aniline derivatives, compiled from various sources. researchgate.netresearchgate.netacs.orgresearchgate.net

Confirming the Carbon Skeleton with ¹³C NMR

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, confirming the connectivity established by proton NMR. nih.govnih.govrdd.edu.iq

For N,N-dimethyl-4-(1H-pyrazol-5-yl)aniline and its analogs, the ¹³C NMR spectra show characteristic signals for the carbons of the pyrazole and aniline rings, as well as the methyl carbons of the dimethylamino group. acs.orgresearchgate.net The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the aniline ring.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C3/C5 | 138.2 - 147.5 |

| Pyrazole C4 | 104.0 - 104.8 |

| Aniline Aromatic Carbons | 111.3 - 147.5 |

| N-CH₃ | 10.9 - 49.4 |

This table presents typical ¹³C NMR chemical shift ranges for carbons in pyrazole aniline derivatives, based on reported data. acs.orgresearchgate.net

Identifying Functional Groups through Vibrational Spectroscopy

Vibrational spectroscopy techniques, particularly Fourier Transform Infrared (FT-IR) spectroscopy, are invaluable for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Probing Molecular Vibrations with FT-IR Spectroscopy

The FT-IR spectra of this compound and related compounds exhibit distinct absorption bands corresponding to the stretching and bending vibrations of their constituent bonds. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netjocpr.comrdd.edu.iq Key vibrational bands include those for N-H stretching (if the pyrazole nitrogen is unsubstituted), C-H stretching of the aromatic rings and methyl groups, C=N and C=C stretching within the aromatic rings, and C-N stretching of the dimethylamino group. acs.orgresearchgate.net

For example, the N-H stretching vibration in pyrazole derivatives typically appears as a broad band in the region of 3100-3400 cm⁻¹. acs.orgresearchgate.net The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups appears just below 3000 cm⁻¹. acs.orgresearchgate.net The C=N and C=C stretching vibrations of the pyrazole and aniline rings give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Pyrazole) | 3124 - 3396 |

| Aromatic C-H Stretch | ~3027 |

| Aliphatic C-H Stretch | 2856 - 2969 |

| C=N and C=C Stretch (Aromatic) | 1440 - 1680 |

This table summarizes characteristic FT-IR absorption bands for pyrazole aniline derivatives. nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net

Determining Molecular Weight and Fragmentation with Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern. nih.govnih.govrdd.edu.iq Upon ionization, the molecule breaks apart into characteristic fragments, and the masses of these fragments are detected.

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation pathways for aromatic amines involve alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org The fragmentation of the pyrazole ring can also lead to characteristic ions. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. acs.org

Visualizing Solid-State Architecture with X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, studies on analogous pyrazole derivatives provide valuable insights into their supramolecular architecture. mdpi.comnih.gov

For instance, the crystal structure of N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline reveals that the pyrazole and oxadiazole rings are not perfectly coplanar. nih.gov In the crystal packing of many pyrazole derivatives, intermolecular interactions such as hydrogen bonding and C-H···π interactions play a crucial role in stabilizing the crystal lattice. nih.govtandfonline.com In some cases, these interactions lead to the formation of columns or other organized structures. nih.gov The analysis of Hirshfeld surfaces can further quantify the nature and extent of these intermolecular contacts. mdpi.comtandfonline.com

Single-Crystal X-ray Diffraction Analysis of Pyrazole and Dihydropyrazole Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of crystalline compounds. For pyrazole derivatives, this analysis reveals crucial information about the geometry of the pyrazole ring and its substituents.

In a study of a dihydropyrazole derivative, 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, X-ray diffraction established that the compound crystallizes in a monoclinic system with two independent molecules in the asymmetric unit. irjet.net The analysis provided detailed bond lengths and angles, confirming the pyrazole ring's π-conjugation through observed aberrations in bond lengths within the ring structure. irjet.net For instance, the bond lengths N1-N2, N2-C3, C3-C5, C5-C6, and C6-N1 were found to be 1.387(2) Å, 1.351(2) Å, 1.368(2) Å, 1.411(2) Å, and 1.385(2) Å, respectively. irjet.net

In another example, the crystal structure of N,N-dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline revealed a monoclinic crystal system. nih.gov The analysis showed that the pyrazole and oxadiazole rings are not perfectly coplanar, with a dihedral angle of 7.97 (6)° between them. nih.gov This deviation from planarity can have significant implications for the electronic properties of the molecule.

The molecular structure of s-triazine derivatives incorporating pyrazole moieties has also been investigated using X-ray crystallography. mdpi.comresearchgate.net For one such derivative, the crystal structure revealed a morpholine (B109124) ring in a chair conformation, with the s-triazine core making angles of 17.27° and 14.71° with the phenyl and pyrazolyl moieties, respectively. mdpi.com

These studies underscore the capability of single-crystal X-ray diffraction to provide high-resolution structural data, which is essential for understanding the structure-property relationships in this class of compounds.

Table 1: Selected Crystallographic Data for Pyrazole Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | Monoclinic | P21/c | Two independent molecules in the asymmetric unit. | irjet.net |

| N,N-dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline | Monoclinic | Not specified | Dihedral angle of 7.97 (6)° between pyrazole and oxadiazole rings. | nih.gov |

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | Not specified | Not specified | s-Triazine core angled at 17.27° and 14.71° to phenyl and pyrazolyl moieties. | mdpi.com |

| 4-amino-3,5-dimethyl-1H-pyrazolium citrate (B86180) monohydrate | Not specified | Not specified | Forms a ladder-like structure via hydrogen bonds. | tandfonline.com |

Investigation of Polymorphism and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces and can significantly influence the material's properties. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a direct consequence of different packing arrangements.

In pyrazole derivatives, crystal packing is often dominated by hydrogen bonds and π-π stacking interactions. researchgate.netnih.gov For example, the crystal structure of a bis-pyrazole derivative revealed a hydrogen-bonded dimer structure further connected by π-π contacts. researchgate.net The analysis of intermolecular contacts showed the significance of N···H, O···H, C···H, C···C, N···N, C···O, and H···H interactions in the crystal packing. researchgate.net

The crystal packing of 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is primarily stabilized by intermolecular C-H···O hydrogen bonds and C-H···π interactions, which link the molecules together. irjet.net Similarly, the packing in certain s-triazine derivatives with pyrazole moieties is controlled by H···H, N···H, and H···C contacts. mdpi.com

The study of polymorphism and crystal packing is crucial for understanding the physical properties of pyrazole-based materials and for designing new materials with desired characteristics.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Dihedral Angles)

Intermolecular interactions, particularly hydrogen bonds, play a pivotal role in the supramolecular assembly of pyrazole derivatives. lookchem.comnih.gov The pyrazole ring itself, with its adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating the formation of various linear and cyclic structures. nih.govglobalresearchonline.net

In the solid state, X-ray crystal studies have revealed that pyrazoles can form linear catemers as well as cyclic dimers, trimers, tetramers, and hexamers through hydrogen bonding. nih.govglobalresearchonline.net The nature and strength of these hydrogen bonds can be influenced by the substituents on the pyrazole ring. nih.gov Electron-donating groups tend to stabilize dimers of 3-substituted pyrazoles, while electron-withdrawing groups favor self-association in 5-substituted tautomers. nih.gov

For example, in a series of s-triazine derivatives containing a pyrazole moiety, the molecular structure was found to be stabilized by an intramolecular C-H···N hydrogen bond. mdpi.com In another case, the crystal packing of a pyrazole derivative was stabilized by both intermolecular C-H···O and N-H···N hydrogen bonds. nih.gov

Dihedral angles are another important structural parameter, defining the relative orientation of different parts of a molecule. In N,N-dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline, the dihedral angle between the pyrazole and oxadiazole rings is 7.97 (6)°, indicating a non-planar conformation. nih.gov The pyrazole and oxadiazole rings form dihedral angles of 42.74 (6)° and 4.35 (5)° with the attached phenyl and benzene (B151609) rings, respectively. nih.gov In another pyrazole derivative, the dihedral angle between the pyrazole ring and an attached phenyl ring was found to be 22.04(19)° for one molecule in the asymmetric unit and 32.21(9)° for the other. irjet.net These torsional angles can influence the extent of electronic conjugation and, consequently, the photophysical properties of the molecule.

Table 2: Intermolecular Interactions and Dihedral Angles in Pyrazole Derivatives

| Compound | Intermolecular Interactions | Dihedral Angles | Reference |

|---|---|---|---|

| s-Triazine derivative with pyrazole | Intramolecular C-H···N hydrogen bond | Angle between s-triazine and phenyl/pyrazolyl moieties: 17.27°/14.71° | mdpi.com |

| 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile | Intermolecular C-H···O and N-H···N hydrogen bonds | Dihedral angle between benzene rings: 74.03 (5)° | nih.gov |

| N,N-dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline | Not specified | Pyrazole-oxadiazole: 7.97 (6)°; Pyrazole-phenyl: 42.74 (6)°; Oxadiazole-benzene: 4.35 (5)° | nih.gov |

| 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | Intermolecular C-H···O and C-H···π interactions | Not specified | irjet.net |

Electronic Absorption and Emission Spectroscopy for Photophysical Characteristics

The interaction of molecules with light provides a wealth of information about their electronic structure and dynamics. Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are key techniques for characterizing the photophysical properties of compounds like this compound and its analogs. These methods probe the energy differences between electronic states and can reveal how the molecular environment influences these properties.

Ultraviolet-Visible (UV-Vis) Absorption Properties

The UV-Vis absorption spectra of pyrazole derivatives are characterized by electronic transitions, typically π-π* transitions, within the molecule. The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment.

For instance, the electronic spectra of newly synthesized haloaminopyrazole derivatives, recorded in an ethanolic solution, showed characteristic absorption bands in the range of 246–300 nm. nih.gov Chromophores within these compounds exhibited bands in the ranges of 334–520 nm and 238–323 nm, all assigned to π-π* transitions. nih.gov

In a study of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, the UV-Vis spectrum was recorded and the electronic properties, such as HOMO and LUMO energies, were calculated. nih.gov These calculations help in understanding the charge transfer characteristics within the molecule. nih.gov Similarly, for other pyrazole derivatives, the frontier molecular orbitals (HOMO and LUMO) have been investigated to predict their reactivity and photochemical properties. nih.gov The HOMO overlay was often found on the pyrazole ring, while the LUMO was located on an attached phenyl or benzoyl ring. nih.gov

The absorption spectra of pyrazole-based conducting polymers have also been studied. A homopolymer of 3,5-di-thiophen-2-yl-1H-pyrazole showed a band gap of 2.6 eV. researchgate.net The optical absorption spectra of poly(2-chloroaniline) revealed a band for the π-π* transition of the benzenoid ring at 265 nm and a band for the n-π* transition of the quinonoid ring at 350 nm. researchgate.net

Table 3: UV-Vis Absorption Data for Pyrazole Derivatives

| Compound/Derivative Class | Solvent | Absorption Maxima (λmax, nm) | Transition Type | Reference |

|---|---|---|---|---|

| Haloaminopyrazole derivatives | Ethanol | 246-300, 334-520, 238-323 | π-π* | nih.gov |

| Poly(2-chloroaniline) | Not specified | 265, 350 | π-π, n-π | researchgate.net |

| (2Z, 5Z)-2,5-bis((5-bromothiophen-2-yl)methylene)-3,4-diethyl-2,5-dihydro-1H-pyrrole | Not specified | Calculated: 342.90, 405.85, 522.01 | HOMO→LUMO+1, HOMO-2→LUMO, HOMO→LUMO | scielo.org.za |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | Dichloromethane | 301 | Not specified | scispace.com |

Fluorescence Emission Profiles and Quantum Yields

Many pyrazole derivatives exhibit fluorescence, emitting light after being excited by absorption of UV or visible light. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift).

The fluorescence properties of pyrazole oxadiazole derivatives have been investigated, showing emission maxima (λem) in the range of 410 nm to 450 nm and fluorescence quantum yields up to 0.69. researchgate.net Pyrazoline derivatives are also known for their blue light emission with high quantum yields. researchgate.net

The photophysical properties of 7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-2-amines have been evaluated, with their absorption and emission spectra recorded in solvents of varying polarity. mdpi.com The photophysical characterization of dipyridylpyrazole silver complexes has also been carried out, with their emission spectra showing characteristic bands of the corresponding pyrazole ligand, which are red-shifted depending on the counter-anion. researchgate.net

The study of fluorescence profiles and quantum yields is important for applications in areas such as fluorescent probes, organic light-emitting diodes (OLEDs), and fluorescent whitening agents. researchgate.netglobalresearchonline.net

Table 4: Fluorescence Data for Pyrazole Derivatives

| Compound/Derivative Class | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|

| Pyrazole oxadiazole derivatives | 410-450 | up to 0.69 | researchgate.net |

| Photochromic diarylethenes with a pyrazole unit | Not specified | Cycloreversion quantum yields: 0.46, 0.53, 0.57 | researchgate.net |

Solvatochromic Effects on Spectral Behavior

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the solute molecule by the solvent. The study of solvatochromic effects provides insights into the nature of the electronic transitions and the intermolecular interactions between the solute and solvent.

For N,N-dimethylaniline, a theoretical study of its absorption and fluorescence spectra in different solvents (cyclohexane, tetrahydrofuran, and water) has been performed. researchgate.net The study explained the blue shift in the absorption bands in water and the abnormally high red shift for the fluorescence band in terms of the electronic structure of the solute and the solvent distribution around it. researchgate.net

The solvatochromic behavior of a benzylidene aniline Schiff base derivative was found to be strongly dependent on the hydrogen bond abilities and polarizability of the solvent. nih.gov A reversal in solvatochromism was observed, which was explained by a change in the dominant solvent effects in non-polar and polar-aprotic solvents compared to polar-protic solvents. nih.gov

In the case of 7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-2-amines, the spectral changes in their absorption and emission spectra varied with the solvent polarity. mdpi.com The N-H stretching frequencies of 2- and 4-substituted aniline derivatives in various solvents have been used to examine intermolecular hydrogen bonding with hydrogen-bond-acceptor (HBA) solvents. rsc.org The shifts in these frequencies were correlated with the solvatochromic parameters of the solvents. rsc.org

The spectroscopic characteristics of Aniline Violet in various protic and non-protic solvents have been compiled, showing how the position of the absorption maximum (λmax) changes with the solvent polarity. ajrsp.com These studies highlight the importance of the solvent environment in modulating the photophysical properties of these and related compounds.

Conclusion and Future Research Directions

Synthesis of New N,N-dimethyl-4-(1H-pyrazol-5-yl)aniline Derivatives and Analogs

The synthesis of new derivatives and analogs of this compound is a key avenue for future research, aiming to modulate the compound's properties for specific applications. Building upon existing synthetic methodologies for pyrazoles, researchers can explore a variety of strategies to introduce functional diversity.

One promising approach involves the synthesis of analogs such as 4-(4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline. The synthesis of this dihydro-pyrazole derivative has been successfully achieved by reacting 3-(4-(dimethylamino)phenyl)acrylaldehyde with hydrazine (B178648) monohydrate in the presence of acetic acid in an ethanol solution researchgate.net. This reaction proceeds via a cyclocondensation mechanism and provides a template for the synthesis of other analogs with modified pyrazole (B372694) rings.

General synthetic strategies for novel pyrazole derivatives often involve the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives researchgate.netnih.gov. By strategically modifying the substituents on both the aniline (B41778) and pyrazole rings, a diverse library of new compounds can be generated. For instance, introducing electron-donating or electron-withdrawing groups onto the aniline ring or functionalizing the pyrazole core at its various positions can significantly impact the electronic and steric properties of the molecule.

Furthermore, the synthesis of more complex derivatives, such as those incorporating additional heterocyclic rings, presents an exciting research direction. For example, a derivative named N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline has been synthesized from N'-(4-(dimethylamino)benzylidene)-5-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide and iodosobenzene diacetate in ethanol nih.gov. This demonstrates the feasibility of incorporating the this compound scaffold into larger, multifunctional molecular architectures.

Future synthetic efforts could focus on:

Substitution on the pyrazole ring: Introducing various substituents at the N1, C3, and C4 positions of the pyrazole ring to fine-tune the electronic properties.

Modification of the aniline moiety: Altering the dimethylamino group or introducing other substituents on the phenyl ring to modulate the electron-donating character.

Construction of fused ring systems: Developing synthetic routes to novel polycyclic structures incorporating the this compound core.

These synthetic explorations will provide a rich collection of new molecules for investigation in computational modeling and material science applications.

Advanced Computational Modeling for Structure-Property Relationships

Advanced computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the structure-property relationships of this compound and its derivatives. Such studies can provide deep insights into their electronic structure, reactivity, and potential applications, guiding the rational design of new molecules with desired functionalities.

A theoretical study on the analog, 4-(4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline, has already demonstrated the utility of DFT in understanding its properties as a corrosion inhibitor researchgate.net. This study calculated various quantum chemical parameters to correlate the molecule's electronic structure with its observed performance researchgate.net.

For this compound and its future derivatives, DFT calculations can be employed to investigate a range of properties, including:

Molecular Geometry: Optimization of the ground-state geometry to understand the planarity and conformational preferences of the molecule.

Electronic Properties: Calculation of frontier molecular orbital (HOMO and LUMO) energies, the HOMO-LUMO gap, and molecular electrostatic potential (MEP) maps to predict reactivity and charge transfer characteristics.

Spectroscopic Properties: Simulation of IR, UV-Vis, and NMR spectra to aid in the characterization of newly synthesized compounds.

Nonlinear Optical (NLO) Properties: Calculation of hyperpolarizabilities to predict the potential of these molecules for applications in photonics and optoelectronics. Computational studies on other pyrazole derivatives have shown a correlation between their molecular structure and NLO response, suggesting that derivatives of this compound could also exhibit interesting NLO properties nih.gov.

By systematically studying a series of derivatives with varying substituents, quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR) can be established. This will enable the in-silico screening of virtual compound libraries to identify the most promising candidates for synthesis and experimental validation, thereby accelerating the discovery of new functional materials.

Exploration of Novel Material Science Applications

The unique electronic properties of this compound, arising from the combination of the electron-donating dimethylaniline group and the electron-accepting/donating pyrazole moiety, make it an attractive candidate for various material science applications. Future research should focus on exploring its potential in emerging technologies.

One of the most promising areas is nonlinear optics (NLO) . Organic molecules with large hyperpolarizabilities are in high demand for applications in optical communications, data storage, and frequency conversion. The donor-π-acceptor architecture inherent in many pyrazole derivatives is a well-established motif for achieving significant NLO responses nih.gov. Computational studies on various pyrazole-based compounds have indicated their potential as NLO materials nih.govresearchgate.net. By analogy, this compound and its derivatives, with their potential for intramolecular charge transfer, are excellent candidates for investigation as novel NLO materials. Experimental techniques such as the Z-scan method could be employed to measure the third-order nonlinear optical properties of these compounds.

Another area of interest is in the development of organic electronics . The tunable electronic properties of pyrazole derivatives make them suitable for use as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The this compound scaffold could serve as a building block for hole-transporting materials, electron-transporting materials, or fluorescent emitters, depending on the specific molecular design.

Furthermore, the ability of the pyrazole ring to coordinate with metal ions suggests potential applications in sensing and catalysis . Derivatives of this compound could be designed as chemosensors for the detection of specific metal ions, where the binding event would lead to a change in the photophysical properties (e.g., fluorescence or color) of the molecule.

Q & A

Q. What are the common synthetic routes for preparing N,N-dimethyl-4-(1H-pyrazol-5-yl)aniline, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between pyrazole boronic acids and halogenated N,N-dimethylaniline precursors. Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Solvent and temperature : THF or DMF at 80–100°C to enhance reactivity without decomposition .

- Regioselectivity control : Steric and electronic effects of substituents on the pyrazole ring dictate coupling positions. For example, 1H-pyrazol-5-yl derivatives favor para-substitution on the aniline ring due to reduced steric hindrance .

Validation : Monitor reaction progress via TLC and confirm regiochemistry using ¹H NMR (pyrazole proton signals at δ 6.5–7.5 ppm) .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond lengths, angles, and supramolecular interactions. Key steps include:

- Crystallization : Use slow evaporation in solvents like ethanol or DCM to obtain high-quality crystals .

- Data collection : Employ SHELX programs (e.g., SHELXL) for refinement, focusing on torsional angles between the pyrazole and aniline rings to assess conjugation .

- Analysis : Dihedral angles >5° indicate partial π-conjugation disruption, as seen in oxadiazole-linked derivatives (e.g., 7.97° between pyrazole and oxadiazole rings) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify N,N-dimethyl groups (δ 2.8–3.2 ppm for ¹H; δ 40–45 ppm for ¹³C) and pyrazole protons (δ 6.5–7.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 228.1372 for C₁₁H₁₃N₃) .

- UV-Vis : Detect π→π* transitions (λₐᵦₛ ~300–350 nm) influenced by substituents .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyrazole ring modulate the fluorescence properties of this compound derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) enhance intramolecular charge transfer (ICT), red-shifting emission (Δλ ~50 nm). For example:

- Regioisomers : 1H-pyrazol-5-yl vs. 1H-pyrazol-3-yl substitution alters conjugation pathways, affecting quantum yields (Φ = 0.15–0.35) .

- Experimental design : Compare Stokes shifts in polar vs. nonpolar solvents (e.g., acetonitrile vs. toluene) to assess solvatochromism .

Data analysis : Use time-resolved fluorescence to measure lifetimes (τ = 2–5 ns) and identify non-radiative decay pathways .

Q. What computational methods validate the acidochromic behavior of this compound-based probes?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts protonation-induced structural changes:

- Protonation sites : Pyrazole N1 vs. aniline amino groups. Calculate Gibbs free energy (ΔG) to determine preferential protonation (ΔG difference ~3–5 kcal/mol) .

- TD-DFT : Simulate UV-Vis spectra shifts (e.g., Δλ = 30–60 nm upon protonation) and compare with experimental data .

Q. How can this compound derivatives act as ligands in transition-metal catalysis?

- Methodological Answer :

- Coordination studies : Use UV-Vis titration to determine binding constants (K = 10³–10⁵ M⁻¹) with metals like Pd(II) or Ir(III) .

- Catalytic applications : Test in C–H activation or allylation reactions. For example, Ir-catalyzed allylation of electron-rich arenes achieves >70% yield with N,N-dimethylaniline-derived ligands .

Data contradiction : Conflicting reports on ligand stability—optimize reaction conditions (e.g., inert atmosphere, low temperature) to prevent ligand decomposition .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.